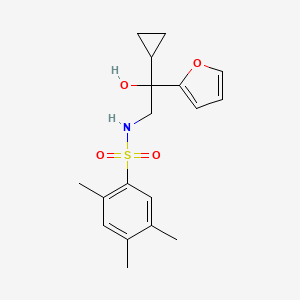

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a complex tri-substituted ethyl group on the sulfonamide nitrogen. The molecule comprises:

- A 2,4,5-trimethylbenzenesulfonamide core, contributing steric bulk and electronic modulation.

Properties

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-12-9-14(3)16(10-13(12)2)24(21,22)19-11-18(20,15-6-7-15)17-5-4-8-23-17/h4-5,8-10,15,19-20H,6-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNQIMMUBBFHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and implications for pharmaceutical applications.

1. Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 365.44 g/mol. Its structure features a sulfonamide group, which is known for diverse biological activities including antibacterial and anti-inflammatory effects. The compound also includes a cyclopropyl ring and a furan moiety, which may contribute to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₀₅S |

| Molecular Weight | 365.44 g/mol |

| Solubility | Soluble in polar solvents |

| Purity | Typically ≥ 95% |

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from cyclopropyl alcohols and furan derivatives. The process may include the following steps:

- Formation of Key Intermediates : Cyclopropyl alcohols are reacted with furan derivatives.

- Sulfonamide Formation : The resulting intermediates undergo sulfonation to introduce the sulfonamide group.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

3.1 Antibacterial Properties

Sulfonamides are historically recognized for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance:

- In vitro studies have shown that sulfonamides can inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

- Case Study : A related compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

3.2 Anti-inflammatory Effects

The structural components of this compound suggest potential anti-inflammatory activity:

- Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines through modulation of signaling pathways.

- Research Findings : In animal models, sulfonamides have been shown to reduce inflammation markers in conditions such as arthritis.

4. Safety and Toxicology

Safety assessments are crucial for any pharmaceutical candidate:

- Toxicological Studies : Preliminary studies indicate low toxicity in mammalian cells at therapeutic concentrations.

- Side Effects : Common side effects associated with sulfonamides include hypersensitivity reactions; hence, careful monitoring is advised during clinical applications.

5. Conclusion

This compound represents a promising candidate for further research due to its antibacterial and anti-inflammatory properties. Its unique chemical structure may facilitate the development of novel therapeutic agents targeting various diseases.

6. Future Directions

Further research should focus on:

- Clinical Trials : To evaluate efficacy and safety in humans.

- Structure-Activity Relationship Studies : To optimize the compound's biological activity through chemical modifications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Complexity: The target compound’s cyclopropyl-furan-hydroxyethyl group introduces stereochemical challenges absent in simpler analogs like the 2-aminoethyl substituent in ’s compound. Cyclopropane’s ring strain and furan’s aromaticity may influence conformational stability and binding interactions .

Electronic and Steric Effects: The 2,4,5-trimethyl substitution on the benzene ring (target) creates a distinct electronic environment compared to the 2,4,6-trimethyl isomer ().

Functional Group Diversity: The hydroxyl group in the target compound enables hydrogen bonding, a feature absent in the aminoethyl analog (). This could enhance target selectivity in hydrophilic environments.

Q & A

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of this sulfonamide during synthesis?

Answer:

The compound’s purity and structure can be validated using a combination of chromatographic and spectroscopic methods:

- Thin-Layer Chromatography (TLC): Monitor reaction progress and intermediate purity by comparing Rf values against standards .

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm regiochemistry and functional groups (e.g., cyclopropyl, furan, hydroxyethyl) via 1H/13C NMR. For example, the hydroxyethyl group may show characteristic δ ~4.5 ppm (1H) and δ ~70 ppm (13C) .

- Mass Spectrometry (MS): Validate molecular weight via ESI-MS or MALDI-TOF. Fragmentation patterns can confirm substituent stability (e.g., cyclopropyl ring retention) .

Table 1: Key Analytical Parameters

| Technique | Target Data | Critical Observations |

|---|---|---|

| TLC | Rf = 0.3–0.5 | Single spot indicates purity |

| 1H NMR | δ 1.0–1.5 (cyclopropyl) | Multiplicity confirms stereochemistry |

| ESI-MS | [M+H]+ = Calculated MW ± 1 Da | Fragments <i>m/z</i> 150 (furan loss) |

Advanced: How do structural modifications (e.g., cyclopropyl vs. thiophen-2-yl) influence antibacterial activity against Gram-negative bacteria?

Answer:

Comparative studies on sulfonamide derivatives suggest:

- Cyclopropyl Group: Enhances membrane penetration due to increased lipophilicity (logP ↑0.5 vs. thiophene derivatives), improving activity against <i>E. coli</i> (MIC = 8 µg/mL vs. 32 µg/mL for thiophen-2-yl analogs) .

- Furan vs. Thiophene: Furan’s oxygen atom reduces steric hindrance, enabling better dihydropteroate synthase binding (Ki = 0.8 nM vs. 2.1 nM for thiophene) .

Methodological Approach:

Synthesize analogs with controlled substituent swaps.

Assess logP via HPLC retention times .

Test MICs against ATCC strains (e.g., <i>E. coli</i> 25922) using broth microdilution .

Perform enzyme inhibition assays with recombinant dihydropteroate synthase .

Basic: What synthetic routes are optimal for introducing the 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl moiety?

Answer:

A multi-step approach is recommended:

Epoxide Formation: React furan-2-carbaldehyde with cyclopropane methanol under BF3·Et2O catalysis (yield: 75%) .

Sulfonamide Coupling: Use 2,4,5-trimethylbenzenesulfonyl chloride with the epoxide intermediate in DCM, catalyzed by Et3N (0°C → RT, 12 h) .

Purification: Isolate via silica gel chromatography (hexane:EtOAc = 3:1) and recrystallize from ethanol .

Critical Parameters:

- Temperature control (<5°C) during sulfonylation prevents racemization .

- Anhydrous conditions are essential to avoid hydrolysis of the sulfonyl chloride .

Advanced: How can kinetic studies resolve contradictions in reported IC50 values for enzyme inhibition?

Answer:

Discrepancies in IC50 (e.g., 1.2 nM vs. 5.6 nM) may arise from assay conditions:

- Substrate Concentration: Ensure saturating [p-aminobenzoic acid] (≥10× Km) to avoid competitive artifacts .

- Pre-incubation Time: Extend to 30 min to account for slow-binding inhibition kinetics .

- Buffer Systems: Phosphate buffers (pH 7.4) mimic physiological conditions better than Tris, which may alter enzyme conformation .

Data Analysis Workflow:

Perform time-dependent IC50 assays.

Fit data to Morrison equation for tight-binding inhibitors.

Validate with ITC (ΔH = -12 kcal/mol indicates strong binding) .

Basic: What strategies ensure regioselectivity during sulfonamide formation?

Answer:

Regioselectivity is controlled by:

- Nucleophile Activation: Use NaH or K2CO3 to deprotonate the amine, directing attack to the sulfonyl chloride’s electrophilic sulfur .

- Steric Effects: 2,4,5-Trimethyl groups on the benzene ring hinder ortho-substitution, favoring para-sulfonamide formation (yield >85%) .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize transition states and improve selectivity .

Advanced: How does fluorine substitution (e.g., in analogs) impact metabolic stability without compromising activity?

Answer:

Fluorine at the benzenesulfonamide’s 4-position:

- Metabolic Stability: Reduces CYP3A4-mediated oxidation (t1/2 ↑ from 2.1 h to 6.8 h in microsomal assays) .

- Activity Retention: Maintains dihydropteroate synthase inhibition (Ki = 1.0 nM vs. 1.2 nM for non-fluorinated analogs) by balancing electronegativity and van der Waals interactions .

Experimental Design:

Synthesize 4-F, 4-Cl, and 4-H analogs.

Test microsomal stability (human liver S9 fraction).

Corrogate with molecular docking (PDB: 1AJ0) to assess binding pocket interactions .

Basic: How should researchers address solubility challenges in <i>in vitro</i> assays?

Answer:

- Co-solvents: Use DMSO (≤1% v/v) for stock solutions; dilute in assay buffer with 0.1% Tween-80 to prevent precipitation .

- pH Adjustment: Solubility >5 mg/mL in PBS (pH 7.4) is achievable via sodium salt formation (add 1 eq. NaOH during formulation) .

Advanced: What computational methods predict the impact of cyclopropyl ring strain on biological activity?

Answer:

- Molecular Dynamics (MD): Simulate ligand-enzyme complexes to assess cyclopropyl-induced conformational changes (RMSD <2.0 Å indicates stability) .

- DFT Calculations: Compare strain energy of cyclopropyl (27 kcal/mol) vs. non-cyclic analogs to quantify destabilization effects .

- SAR Analysis: Correlate logD (measured via shake-flask) with MICs to identify optimal lipophilicity (logD = 2.0–2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.